
N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide, also known as E7820, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a member of the sulfonamide family of compounds, which are known to have a wide range of biological activities.
作用机制
The mechanism of action of N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in angiogenesis. These pathways include the vascular endothelial growth factor (VEGF) pathway, the fibroblast growth factor (FGF) pathway, and the platelet-derived growth factor (PDGF) pathway.
Biochemical and Physiological Effects:
N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic activity, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
One of the major advantages of N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide for lab experiments is its specificity for angiogenesis. It is a highly selective inhibitor of angiogenesis, which means that it does not affect other cellular processes. This makes it an ideal tool for studying the role of angiogenesis in cancer and other diseases.
One of the limitations of N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide for lab experiments is its relatively low potency. It has been shown to be effective at inhibiting angiogenesis in vitro and in vivo, but it requires relatively high concentrations to achieve this effect. This can make it difficult to use in certain types of experiments, particularly those that require very low concentrations of compounds.
未来方向
There are several potential future directions for research on N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide. One area of interest is the development of more potent analogs of N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide that could be used at lower concentrations. Another area of interest is the combination of N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide with other therapies, such as chemotherapy or radiation therapy, to enhance its anti-tumor effects. Finally, there is interest in using N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide in combination with other anti-angiogenic agents to achieve a more complete inhibition of angiogenesis in tumors.
合成方法
The synthesis of N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide involves several steps, including the reaction of 3-acetylphenylsulfonamide with 2-ethoxyaniline to form the intermediate N-(3-acetylphenyl)-2-ethoxyaniline. This intermediate is then reacted with benzoyl chloride to form the final product, N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide.
科学研究应用
N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. By inhibiting angiogenesis, N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide can effectively starve tumors of the nutrients they need to grow and spread.
属性
IUPAC Name |
N-[5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-3-30-22-13-12-20(15-21(22)24-23(27)17-8-5-4-6-9-17)31(28,29)25-19-11-7-10-18(14-19)16(2)26/h4-15,25H,3H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDUWJIPIVLVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

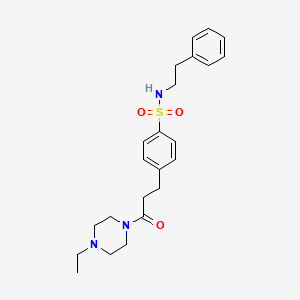

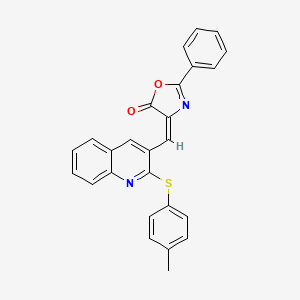
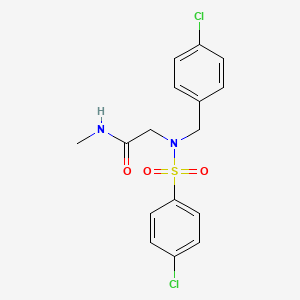
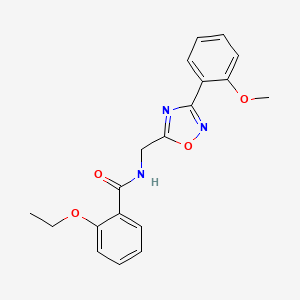
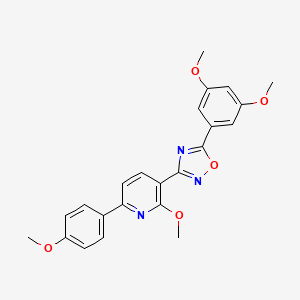
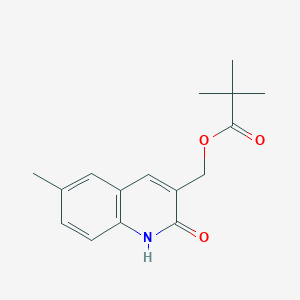
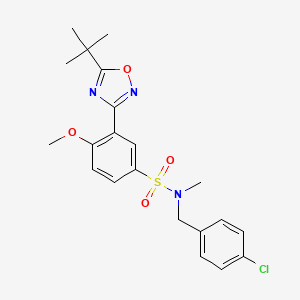


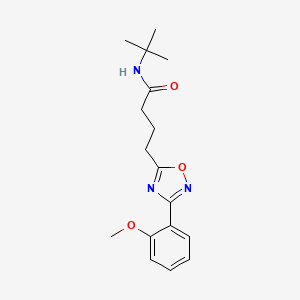
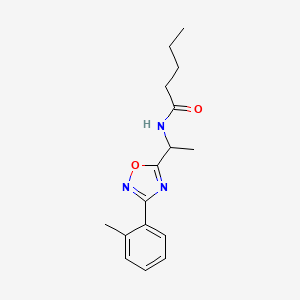
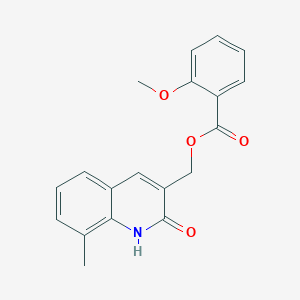
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693610.png)